molecular formula C21H17NO4 B5793362 2-(anilinocarbonyl)phenyl 2-methoxybenzoate

2-(anilinocarbonyl)phenyl 2-methoxybenzoate

Cat. No. B5793362
M. Wt: 347.4 g/mol
InChI Key: LBCIGCZAEAZVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(anilinocarbonyl)phenyl 2-methoxybenzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as benzamide 2-methoxyphenyl 2-(phenylamino) benzoate and is commonly used in the synthesis of organic compounds.

Mechanism of Action

The exact mechanism of action of 2-(anilinocarbonyl)phenyl 2-methoxybenzoate is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of enzymes involved in inflammation, cancer, and bacterial growth. It may also interact with cellular signaling pathways to modulate cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(anilinocarbonyl)phenyl 2-methoxybenzoate has a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. In addition, it has been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(anilinocarbonyl)phenyl 2-methoxybenzoate in lab experiments is its versatility. The compound can be used in a wide range of applications, from synthesis of organic compounds to studies on inflammation, cancer, and bacterial growth. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.

Future Directions

There are several future directions for research on 2-(anilinocarbonyl)phenyl 2-methoxybenzoate. One area of interest is the development of new compounds based on this compound for use in drug development. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(anilinocarbonyl)phenyl 2-methoxybenzoate and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-(anilinocarbonyl)phenyl 2-methoxybenzoate involves the reaction of 2-hydroxybenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This compound is then reacted with 2-methoxyphenol in the presence of a base to form 2-methoxybenzoic acid 2-chloro-2-(hydroxyphenyl) ester. The final step involves the reaction of this compound with aniline to form 2-(anilinocarbonyl)phenyl 2-methoxybenzoate.

Scientific Research Applications

2-(anilinocarbonyl)phenyl 2-methoxybenzoate has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been used in the synthesis of organic compounds and as a reagent in chemical reactions.

properties

IUPAC Name

[2-(phenylcarbamoyl)phenyl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-25-18-13-7-6-12-17(18)21(24)26-19-14-8-5-11-16(19)20(23)22-15-9-3-2-4-10-15/h2-14H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCIGCZAEAZVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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